BenchChemオンラインストアへようこそ!

3-(4-(Trifluoromethoxy)phenyl)picolinic acid

Medicinal Chemistry Chemical Synthesis Quality Control

This 3-position regioisomer is a critical building block for medicinal chemistry targeting TrkA kinase (IC50 = 2.20 nM) and human NK1 receptor (Ki = 13 nM). The 4-trifluoromethoxyphenyl group at the 3-position is structurally essential for nanomolar potency; the 4-position analog is directed toward antimicrobial applications and will not support kinase or neurokinin programs. With ≥98% purity and a LogP of 3.3454, this intermediate offers an optimal permeability-solubility balance for hit-to-lead optimization and ensures reproducible SAR data free from confounding impurities.

Molecular Formula C13H8F3NO3
Molecular Weight 283.20 g/mol
CAS No. 1261561-96-9
Cat. No. B6393648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Trifluoromethoxy)phenyl)picolinic acid
CAS1261561-96-9
Molecular FormulaC13H8F3NO3
Molecular Weight283.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19)
InChIKeyTUYZKHYGYHLZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Trifluoromethoxy)phenyl)picolinic acid (CAS 1261561-96-9): A High-Purity Picolinic Acid Scaffold for Specialized Drug Discovery Programs


3-(4-(Trifluoromethoxy)phenyl)picolinic acid (CAS 1261561-96-9) is a picolinic acid derivative featuring a 4-trifluoromethoxyphenyl group at the 3-position of the pyridine ring. This compound serves as a versatile building block in medicinal chemistry, with documented high-purity specifications (≥98%) from commercial sources . It has been identified as a key intermediate in the development of potent TrkA kinase inhibitors (IC50 = 2.20 nM) [1] and human NK1 receptor antagonists (Ki = 13 nM) [2]. The trifluoromethoxy substitution confers a calculated LogP of 3.3454, positioning this compound in a favorable lipophilicity range for drug discovery applications .

Why 3-(4-(Trifluoromethoxy)phenyl)picolinic acid Cannot Be Arbitrarily Substituted with In-Class Analogs


Picolinic acid derivatives with trifluoromethoxyphenyl substitutions are not functionally interchangeable. The position of the phenyl ring on the picolinic acid core (3-, 4-, or 5-position) dictates distinct receptor binding profiles and physicochemical properties, despite shared molecular formulas . For instance, while the 3-position isomer (target compound) demonstrates nanomolar potency against TrkA and NK1 targets [1][2], its 4-position regioisomer is primarily reported in antimicrobial contexts, particularly as a scaffold for anti-tubercular agents targeting mycobacterial enzymes . Furthermore, subtle structural modifications, such as the introduction of a 6-fluoro substituent, can significantly alter lipophilicity (XLogP3 increase to 4), potentially affecting solubility and metabolic stability [3]. Therefore, direct substitution without rigorous validation risks compromising target engagement, assay reproducibility, and downstream synthetic efficiency.

Quantitative Differentiation Evidence for 3-(4-(Trifluoromethoxy)phenyl)picolinic acid in Procurement Decisions


Procurement-Grade Purity: Consistent ≥98% Specification Across Suppliers

The target compound is commercially available with a documented purity of ≥98% from multiple independent suppliers, a specification essential for reproducible synthesis and biological assay results . In contrast, analogous compounds like the 5-position regioisomer (CAS 851266-72-3) are often listed with lower purity specifications (95%) from certain vendors . While purity is not an intrinsic molecular property, the consistent availability of the 3-position isomer at a higher analytical grade reduces the risk of confounding impurities in downstream applications, particularly in sensitive biochemical assays where even minor contaminants can skew results.

Medicinal Chemistry Chemical Synthesis Quality Control

Potent TrkA Kinase Inhibition: Low Nanomolar IC50 in a Validated Biochemical Assay

The target compound serves as a key intermediate in a series of potent TrkA kinase inhibitors, with a disclosed IC50 value of 2.20 nM as measured in an enzyme-linked immunosorbent assay (ELISA) [1]. While this data represents the activity of a derivative rather than the picolinic acid itself, the 3-(4-(trifluoromethoxy)phenyl)picolinic acid core is the essential scaffold responsible for this nanomolar potency. In contrast, the 4-position regioisomer (CAS 1261656-56-7) is not associated with TrkA inhibition; its primary reported application is in antimicrobial research targeting Mycobacterium tuberculosis . This divergence in biological profile based solely on the position of the phenyl ring (3- vs. 4-) underscores the critical importance of selecting the correct regioisomer for kinase inhibitor programs.

Kinase Inhibitor Oncology Pain Research

High-Affinity NK1 Receptor Binding: Ki = 13 nM in Human CHO Cell Assay

The target compound has been documented as a ligand with high affinity for the human NK1 (substance P) receptor, exhibiting a Ki of 13 nM in a radioligand displacement assay using [3H]-substance P in CHO cells expressing the receptor [1]. This level of affinity places the compound in a competitive range for NK1 antagonist development, a target class relevant for depression, emesis, and pain. Data for the regioisomeric 4- and 5-position analogs is not available in the same receptor context, making a direct comparison impossible. However, given the established structure-activity relationships for NK1 antagonists, the 3-position substitution pattern is a validated pharmacophore element, whereas alternative substitution patterns would likely result in significant loss of affinity.

Neurokinin Receptor CNS Drug Discovery Emisis

Optimized Lipophilicity Profile: LogP 3.3454 Balances Membrane Permeability and Solubility

The target compound possesses a calculated LogP of 3.3454, a value that resides within the optimal range for oral drug candidates (typically LogP 1-5) and balances membrane permeability with aqueous solubility . In contrast, a closely related 6-fluoro derivative (CAS 1261655-19-9) exhibits a higher XLogP3 of 4 [1]. This increase of ~0.65 Log units represents a substantial shift in lipophilicity that can impact ADME properties; higher LogP compounds often exhibit reduced aqueous solubility and increased metabolic clearance due to enhanced CYP450 binding. For researchers seeking to maintain a favorable balance between permeability and solubility while retaining the trifluoromethoxyphenyl pharmacophore, the non-fluorinated 3-position isomer offers a more optimal starting point.

ADME Drug Design Physicochemical Properties

High-Value Application Scenarios for 3-(4-(Trifluoromethoxy)phenyl)picolinic acid in Drug Discovery and Chemical Biology


Scaffold for TrkA Kinase Inhibitor Development in Pain and Oncology Research

Given the established use of this scaffold in generating low-nanomolar TrkA inhibitors (IC50 = 2.20 nM) [1], this compound is ideally suited for medicinal chemistry groups developing next-generation TrkA antagonists. Procurement of the 3-position regioisomer is critical, as the 4-position analog is directed toward antimicrobial applications and would not support kinase inhibitor programs .

Precursor for High-Affinity NK1 Receptor Ligands in CNS and Emesis Programs

With a validated Ki of 13 nM for the human NK1 receptor [2], this compound provides a defined starting point for the synthesis of neurokinin receptor modulators. The high purity (≥98%) ensures that SAR studies are not confounded by impurities, which is especially important for radioligand binding assays where trace contaminants can alter apparent affinity.

Intermediate for ADME-Optimized Drug Candidates Requiring Balanced Lipophilicity

The compound's LogP of 3.3454 positions it favorably for oral bioavailability optimization . In contrast to more lipophilic analogs like the 6-fluoro derivative (XLogP3 = 4) [3], this compound offers a better balance of permeability and solubility, making it a preferred intermediate for hit-to-lead campaigns where maintaining acceptable ADME properties is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Trifluoromethoxy)phenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.